4-Aminophenyl phosphate disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminophenyl phosphate disodium is a chemical compound with the molecular formula C6H6NO4PNa2. It is commonly used as a substrate in biochemical assays, particularly for measuring alkaline phosphatase activity. This compound is known for its solubility in water and its role in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Aminophenyl phosphate disodium can be synthesized through the reaction of 4-aminophenol with phosphoric acid in the presence of sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the disodium salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar chemical reactions but with optimized conditions to ensure higher yields and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminophenyl phosphate disodium primarily undergoes hydrolysis reactions, especially in the presence of alkaline phosphatase enzymes. This hydrolysis reaction results in the formation of 4-aminophenol and phosphate ions.
Common Reagents and Conditions: The hydrolysis reaction is typically carried out using alkaline phosphatase enzymes under physiological conditions (pH 8-10) and at a temperature of around 37°C.
Major Products Formed: The major products of the hydrolysis reaction are 4-aminophenol and phosphate ions, which can be quantified to measure enzyme activity.
Wissenschaftliche Forschungsanwendungen
4-Aminophenyl phosphate disodium is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a substrate in enzymatic assays to measure alkaline phosphatase activity, which is important in diagnosing various medical conditions and in research involving cell biology and molecular biology.
Wirkmechanismus
The compound exerts its effects through the hydrolysis reaction catalyzed by alkaline phosphatase enzymes. The enzyme cleaves the phosphate group from 4-aminophenyl phosphate disodium, resulting in the formation of 4-aminophenol and phosphate ions. This reaction is crucial for quantifying enzyme activity and studying enzyme kinetics.
Molecular Targets and Pathways Involved: The primary molecular target is alkaline phosphatase, an enzyme that plays a significant role in various biological processes, including dephosphorylation reactions in cells.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl phosphate disodium
4-Methylumbelliferyl phosphate disodium
4-Aminophenyl phosphate monosodium salt hydrate
Eigenschaften
Molekularformel |
C6H6NNa2O4P |
---|---|
Molekulargewicht |
233.07 g/mol |
IUPAC-Name |
disodium;(4-aminophenyl) phosphate |
InChI |
InChI=1S/C6H8NO4P.2Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4H,7H2,(H2,8,9,10);;/q;2*+1/p-2 |
InChI-Schlüssel |
LQHGVLDZRKLMCR-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1N)OP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.